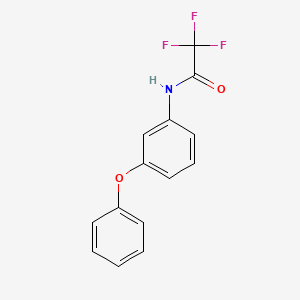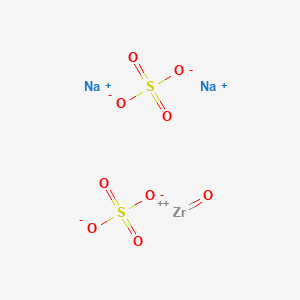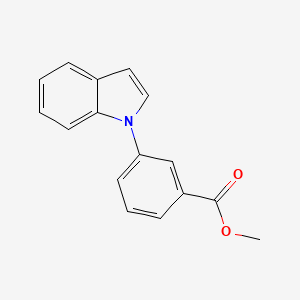
Methyl 3-(1H-indol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1H-indol-1-yl)benzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring attached to a benzoate ester, making it a valuable scaffold in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-indol-1-yl)benzoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this process, phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring. For this compound, the starting materials would include methyl benzoate and phenylhydrazine, with the reaction catalyzed by an acid such as hydrochloric acid or methanesulfonic acid .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions
Methyl 3-(1H-indol-1-yl)benzoate can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of amides, alcohols, or other esters.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: Reagents like ammonia or primary amines for amide formation.
Major Products Formed
Nitration: Nitro derivatives of the indole ring.
Bromination: Brominated indole derivatives.
Oxidation: Oxidized products such as carboxylic acids or aldehydes.
Reduction: Reduced products such as alcohols or amines.
科学的研究の応用
Methyl 3-(1H-indol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-(1H-indol-1-yl)benzoate involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. For example, indole derivatives are known to inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
類似化合物との比較
Methyl 3-(1H-indol-1-yl)benzoate can be compared with other indole derivatives, such as:
- Methyl 4-(1H-indol-1-yl)benzoate
- Methyl 5-(1H-indol-1-yl)benzoate
- Methyl 6-(1H-indol-1-yl)benzoate
These compounds share a similar indole structure but differ in the position of the indole ring attachment on the benzoate ester. The unique position of the indole ring in this compound can lead to different chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
methyl 3-indol-1-ylbenzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)13-6-4-7-14(11-13)17-10-9-12-5-2-3-8-15(12)17/h2-11H,1H3 |
InChIキー |
UWDCEBMTYCMENY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)
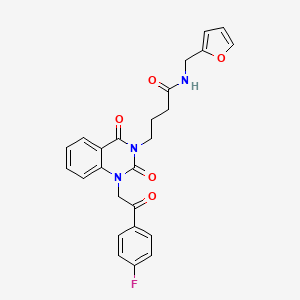
![10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B14126327.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea](/img/structure/B14126335.png)
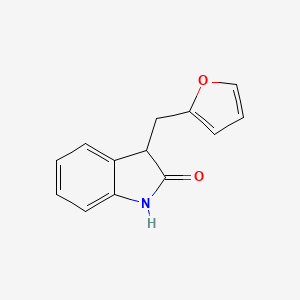
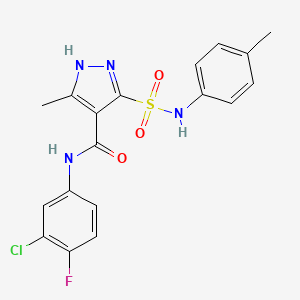
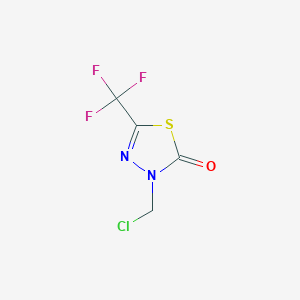
![4-(3-methoxyphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14126349.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B14126355.png)
![3-Hydroxy-2-(3-hydroxyoct-1-YN-1-YL)bicyclo[3.2.0]heptan-6-one](/img/structure/B14126358.png)
